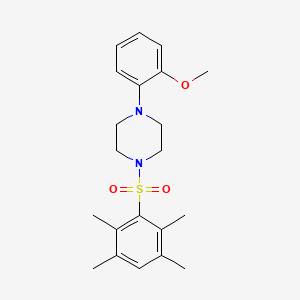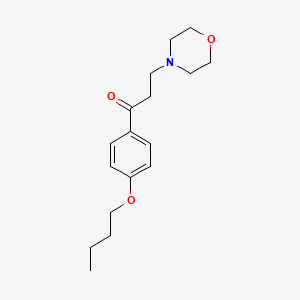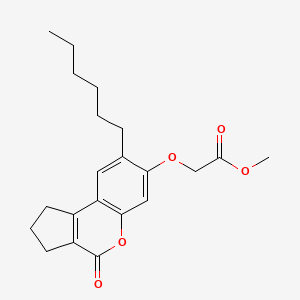![molecular formula C24H20BrNO3 B11652311 10-(5-bromo-2-hydroxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11652311.png)
10-(5-bromo-2-hydroxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(5-bromo-2-hydroxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione is a complex organic compound that belongs to the class of indenoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromohydroxyphenyl group and a dimethyl-substituted indenoquinoline core makes this compound particularly interesting for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(5-bromo-2-hydroxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione typically involves multi-step organic reactions. One common method includes the condensation of aromatic aldehydes with indan-1,3-dione and dimedone in the presence of a suitable catalyst such as p-toluidine or ammonium acetate . The reaction is usually carried out under reflux conditions in a solvent like ethanol or acetic acid, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the indenoquinoline core, potentially converting them to alcohols.
Substitution: The bromine atom in the hydroxyphenyl group can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, indenoquinoline derivatives have shown potential as antimicrobial and anticancer agents. The presence of the bromohydroxyphenyl group enhances the compound’s ability to interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to inhibit certain enzymes and interact with DNA makes it a promising lead compound for the development of new drugs.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure allows for the design of materials with tailored functionalities.
作用机制
The mechanism of action of 10-(5-bromo-2-hydroxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione involves its interaction with various molecular targets. The bromohydroxyphenyl group can form hydrogen bonds and halogen bonds with biological molecules, while the indenoquinoline core can intercalate with DNA, disrupting its function. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
相似化合物的比较
Similar Compounds
Indeno[1,2-b]quinoline-9,11-dione: Lacks the bromohydroxyphenyl and dimethyl groups, making it less reactive.
10-(2-hydroxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione: Similar structure but without the bromine atom, affecting its reactivity and biological activity.
7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione: Lacks both the bromohydroxyphenyl group and the specific substitution pattern, resulting in different chemical and biological properties.
Uniqueness
The presence of the bromohydroxyphenyl group in 10-(5-bromo-2-hydroxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C24H20BrNO3 |
|---|---|
分子量 |
450.3 g/mol |
IUPAC 名称 |
10-(5-bromo-2-hydroxyphenyl)-7,7-dimethyl-6,8,10,10a-tetrahydroindeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C24H20BrNO3/c1-24(2)10-16-20(18(28)11-24)19(15-9-12(25)7-8-17(15)27)21-22(26-16)13-5-3-4-6-14(13)23(21)29/h3-9,19,21,27H,10-11H2,1-2H3 |
InChI 键 |
UDWJDMMLGXFQOR-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=C(C=CC(=C5)Br)O)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-3-(3,4-dimethylphenyl)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11652228.png)

![2-(2,6-dimethylmorpholin-4-yl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11652234.png)

![Ethyl 4-[(2-ethylphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11652245.png)
![2-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11652246.png)

![Ethyl 2-[(butoxycarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11652256.png)
![8-ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11652269.png)
![N-[(2Z)-2-{[(5-bromofuran-2-yl)carbonyl]amino}-3-phenylprop-2-enoyl]methionine](/img/structure/B11652283.png)
![N-(4-bromophenyl)-2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide](/img/structure/B11652289.png)
![methyl 6-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11652300.png)
![4-[11-(3-fluorophenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11652301.png)
![6-Amino-3-(3,4-dimethoxyphenyl)-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11652306.png)
